molecular formula C17H23N3O5 B1439778 Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate CAS No. 1052705-18-6

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1439778
CAS RN: 1052705-18-6
M. Wt: 349.4 g/mol
InChI Key: HPBTYPOTYIAKEE-UHFFFAOYSA-N
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Description

Piperazine derivatives, such as “Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate”, are often used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The synthesis of similar compounds, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves the use of FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic studies and single crystal XRD data .

Scientific Research Applications

Radiopharmaceutical Research

This compound serves as a precursor for the synthesis of spiro-compounds used in radiopharmaceuticals. These compounds are essential for introducing radioisotopes like fluorine-18, which are pivotal in positron emission tomography (PET) imaging .

Synthesis of Bioactive Compounds

The piperazine moiety is a common feature in bioactive compounds, including highly selective factor Xa inhibitors. These inhibitors are crucial in developing anticoagulant therapies, particularly for conditions like deep vein thrombosis and pulmonary embolism .

Antibacterial and Antifungal Applications

Derivatives of Tert-butyl piperazine-1-carboxylate have shown moderate activity against various microorganisms. This suggests potential use in developing new antibacterial and antifungal agents, which is vital given the rise of antibiotic-resistant strains .

Anticancer Research

Piperazine derivatives are explored for their anticancer properties. The flexibility of the piperazine ring allows for the synthesis of compounds that can interact with cancer cell macromolecules, potentially leading to new cancer treatments .

Antidepressant and Antihistamine Development

The compound’s derivatives have been associated with antidepressive and antihistamine activities. This opens avenues for the creation of new drugs in the treatment of depression and allergies, respectively .

Drug Discovery and Molecular Modification

Due to its modifiability and physicochemical properties, Tert-butyl piperazine-1-carboxylate derivatives are valuable in drug discovery. They can be tailored to improve water solubility, enhance molecular interactions, and adjust drug properties to better target specific biological pathways .

Linker in Pleuromutilin Derivatives

The piperazine residue acts as a linker in pleuromutilin derivatives, which are important in creating antibiotics. This application is crucial in the synthesis of new antibiotics to combat resistant bacterial infections .

Histone Deacetylase (HDAC) Inhibitors

Piperazine-based hydroxamic acids are used as HDAC inhibitors. HDAC inhibitors play a significant role in epigenetic therapies for diseases like cancer, making this an important area of research .

Mechanism of Action

The mechanism of action of similar compounds can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Future Directions

The future directions in the study of such compounds could involve further exploration of their biological activities and potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-12(21)13-5-6-14(15(11-13)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBTYPOTYIAKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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